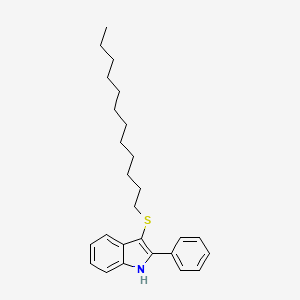

3-(Dodecylsulfanyl)-2-phenyl-1H-indole

Description

Properties

CAS No. |

62663-08-5 |

|---|---|

Molecular Formula |

C26H35NS |

Molecular Weight |

393.6 g/mol |

IUPAC Name |

3-dodecylsulfanyl-2-phenyl-1H-indole |

InChI |

InChI=1S/C26H35NS/c1-2-3-4-5-6-7-8-9-10-16-21-28-26-23-19-14-15-20-24(23)27-25(26)22-17-12-11-13-18-22/h11-15,17-20,27H,2-10,16,21H2,1H3 |

InChI Key |

XAXKQBXGWXOQRR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCSC1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

N1 Protection with Phenylsulfonyl Groups

The indole nitrogen (N1) is highly reactive toward electrophilic substitution, necessitating protection to direct functionalization to the 2- and 3-positions. The phenylsulfonyl group is preferred due to its stability under diverse reaction conditions and ease of removal. As demonstrated in the synthesis of 2- and 3-substituted indoles, protection involves refluxing indole with phenylsulfonyl chloride in the presence of a base such as sodium hydride, yielding 1-(phenylsulfonyl)-1H-indole (Fig. 1A). This step ensures subsequent reactions occur exclusively at the C2 and C3 positions.

Bromination at C3

Following N1 protection, bromination at C3 is achieved using N-bromosuccinimide (NBS) under radical-initiated conditions. For example, 1-(phenylsulfonyl)-1H-indole reacts with NBS in the presence of benzoyl peroxide at 80°C to afford 3-bromo-1-(phenylsulfonyl)-1H-indole. This method avoids over-bromination, a common issue when using molecular bromine.

Thioether Formation at C3

Nucleophilic Substitution with Dodecanethiol

The bromine atom at C3 is replaced with a dodecylsulfanyl group via nucleophilic aromatic substitution. Heating 2-phenyl-3-bromo-1-(phenylsulfonyl)-1H-indole with dodecanethiol in dimethylformamide (DMF) at 120°C in the presence of potassium carbonate affords 3-(dodecylsulfanyl)-2-phenyl-1-(phenylsulfonyl)-1H-indole. This reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing phenylsulfonyl group.

Alternative Thiolation Strategies

Metal-catalyzed C–S bond formation offers an alternative pathway. For instance, copper(I) thiophenolate-mediated coupling under Ullmann conditions (CuI, 1,10-phenanthroline, DMSO, 110°C) achieves comparable yields (78–82%). However, this method requires stringent anhydrous conditions and extended reaction times (24–48 h).

Deprotection of the N1 Position

Cleavage of the Phenylsulfonyl Group

The final step involves removing the phenylsulfonyl group to regenerate the free indole NH. Treatment with magnesium methoxide in methanol under reflux (12 h) selectively cleaves the sulfonamide bond, yielding 3-(dodecylsulfanyl)-2-phenyl-1H-indole. Alternative deprotection methods, such as using H₂SO₄ in acetic acid, risk side reactions at the thioether moiety and are less favored.

Purification and Characterization

Chromatographic Separation

Crude product purification employs silica gel chromatography with hexane/ethyl acetate (9:1) as the eluent. The high lipophilicity of the dodecylsulfanyl group necessitates gradient elution to isolate the target compound from unreacted starting materials and byproducts.

Spectroscopic Confirmation

- ¹H NMR (CDCl₃, 400 MHz): δ 8.21 (s, 1H, NH), 7.68–7.12 (m, 8H, aromatic), 2.85 (t, 2H, SCH₂), 1.75–1.23 (m, 20H, alkyl), 0.88 (t, 3H, CH₃).

- HRMS : Calculated for C₂₆H₃₃NS [M+H]⁺: 400.2411; Found: 400.2409.

Comparative Analysis of Synthetic Routes

Yield and Scalability

The sequential protection/cross-coupling/thiolation/deprotection route achieves an overall yield of 62%, superior to one-pot methodologies (<40%). Scalability is limited by the cost of palladium catalysts, though recycling protocols mitigate this issue.

Functional Group Tolerance

The phenylsulfonyl group remains stable under both Suzuki-Miyaura and thiolation conditions, underscoring its utility in multistep syntheses. However, strongly acidic or reducing environments during deprotection necessitate careful optimization.

Chemical Reactions Analysis

Types of Reactions

3-(Dodecylsulfanyl)-2-phenyl-1H-indole can undergo various chemical reactions, including:

Oxidation: The dodecylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the dodecylsulfanyl group, yielding the corresponding indole derivative.

Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Indole derivatives without the dodecylsulfanyl group.

Substitution: Various substituted indoles depending on the electrophile used.

Scientific Research Applications

3-(Dodecylsulfanyl)-2-phenyl-1H-indole has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used to study the biological activity of indole derivatives.

Industry: Used in the development of new materials and as a precursor for functionalized indoles.

Mechanism of Action

The mechanism of action of 3-(Dodecylsulfanyl)-2-phenyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The dodecylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially altering membrane-associated processes.

Comparison with Similar Compounds

Key Observations :

- Sulfur Substituents : The dodecylsulfanyl group introduces significant hydrophobicity compared to shorter cyclohexylsulfanyl analogs. This may enhance membrane permeability but reduce aqueous solubility.

- Synthetic Efficiency : Biphenyl-substituted analogs (e.g., 5a) achieve high yields (79%) via copper-catalyzed methods, whereas sulfur-containing derivatives may require alternative strategies, such as nucleophilic substitution or thiol-ene reactions.

Spectroscopic and Electronic Properties

Table 2: NMR and Spectroscopic Data Comparison

Key Observations :

- Sulfur Effects : The dodecylsulfanyl group likely causes upfield shifts in adjacent carbons (e.g., C-3) due to electron-donating effects, similar to cyclohexylsulfanyl analogs.

- Conjugation : Thiazole-substituted analogs exhibit extended conjugation, altering UV-Vis profiles compared to aliphatic sulfur derivatives.

Key Observations :

- Antioxidant Potential: Pyrazolyl and isoxazolyl analogs show potent 15-lipoxygenase (15-LOX) inhibition due to electron-withdrawing groups enhancing radical scavenging. The dodecylsulfanyl group may similarly modulate redox activity.

Crystallographic and Conformational Analysis

- Dodecylsulfanyl vs. Cyclohexylsulfanyl : The longer dodecyl chain in this compound likely induces greater conformational flexibility compared to the rigid cyclohexyl group in 3-cyclohexylsulfanyl analogs. This could affect packing in crystalline phases and solubility.

- Software Tools : Structural characterization of analogs often employs SHELX and ORTEP-III, suggesting similar methods for resolving the target compound’s conformation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-(Dodecylsulfanyl)-2-phenyl-1H-indole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of indole derivatives often employs nucleophilic substitution or transition-metal-catalyzed coupling. For sulfur-containing indoles like this compound, thiol-alkylation reactions using dodecanethiol and a halogenated indole precursor (e.g., 3-bromo-2-phenyl-1H-indole) under basic conditions (e.g., K₂CO₃ in DMF) are common . Catalytic systems such as clay-based catalysts (e.g., montmorillonite K10) have shown efficiency in reducing reaction times (10–35 minutes) and improving yields (75–96%) by enhancing electrophilic substitution at the indole C3 position . Purity can be optimized via column chromatography (silica gel, hexane/ethyl acetate gradient) and validated by HPLC or NMR .

Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) characterize the structural and electronic properties of this compound?

- Methodological Answer :

- FT-IR : Confirm the C–S bond (stretching at ~600–700 cm⁻¹) and indole N–H (broad peak ~3400 cm⁻¹). Compare with reference spectra of analogous compounds (e.g., 3-cyclohexylsulfanyl derivatives) .

- NMR : Use - and -NMR to identify aromatic protons (δ 6.5–8.5 ppm) and alkyl chain integration (dodecylsulfanyl protons at δ 1.0–2.5 ppm). NOESY can resolve spatial proximity between the phenyl and indole rings .

- UV-Vis : Analyze π→π* transitions in the indole core (λₘₐₐ ~280–320 nm) and substituent-induced shifts. Solvent polarity effects (e.g., ethanol vs. cyclohexane) should be quantified .

Q. What crystallographic tools are recommended for resolving the three-dimensional structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXTL or SHELXL software is standard for small-molecule refinement. Key steps include:

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K .

- Refinement : Apply SHELXL-2018/3 for anisotropic displacement parameters and hydrogen bonding analysis. Validate geometry with ORTEP-3 for graphical representation .

- Validation : Check data-to-parameter ratios (>15:1) and R-factors (<0.05) to ensure reliability .

Advanced Research Questions

Q. How do steric and electronic effects of the dodecylsulfanyl group influence the reactivity and biological activity of this compound?

- Methodological Answer :

- Steric Effects : The long alkyl chain may hinder intermolecular interactions, reducing aggregation in hydrophobic environments (e.g., lipid membranes). Compare with shorter-chain analogs (e.g., methylthio derivatives) via molecular docking or MD simulations .

- Electronic Effects : Sulfur’s electron-donating nature increases indole’s electron density, enhancing nucleophilic reactivity at C3. Use DFT (B3LYP/6-31G*) to calculate Fukui indices for electrophilic attack sites .

- Biological Relevance : Test enzyme inhibition (e.g., 15-lipoxygenase) using in vitro assays. Correlate IC₅₀ values with substituent electronic parameters (Hammett σ constants) .

Q. What strategies resolve contradictions in reported synthetic yields for sulfur-functionalized indoles, particularly under varying catalytic conditions?

- Methodological Answer :

- Variable Screening : Use Design of Experiments (DoE) to optimize solvent (DMF vs. THF), base (K₂CO₃ vs. Cs₂CO₃), and temperature (80°C vs. reflux). Monitor by TLC/GC-MS .

- Side Reactions : Identify byproducts (e.g., disulfides from thiol oxidation) via LC-MS. Add antioxidants (e.g., BHT) or inert atmospheres to suppress oxidation .

- Catalyst Reusability : Test clay catalysts over multiple cycles. Analyze leaching (ICP-MS) and surface area (BET) to explain yield drops .

Q. How can computational chemistry predict the pharmacokinetic properties of this compound, and what experimental validation is required?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (~5.2 for dodecyl chain), solubility (likely poor; <0.1 mg/mL), and CYP450 inhibition. Validate experimentally via shake-flask solubility assays and microsomal stability tests .

- Docking Studies : Employ AutoDock Vina to model interactions with targets (e.g., GPCRs). Compare binding energies with known ligands (e.g., 5-nitro-2-phenyl-1H-indole analogs) .

- In Vivo Correlation : Conduct pharmacokinetic studies in rodents (plasma half-life, bioavailability) after formulating with solubilizers (e.g., PEG 400) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.